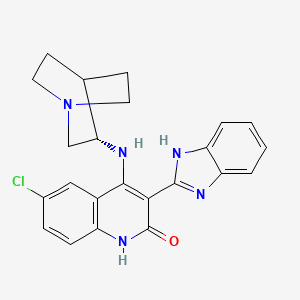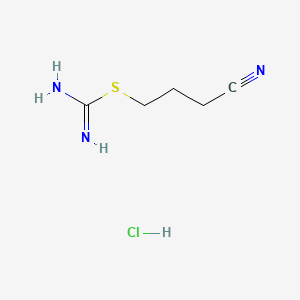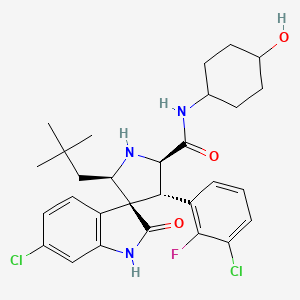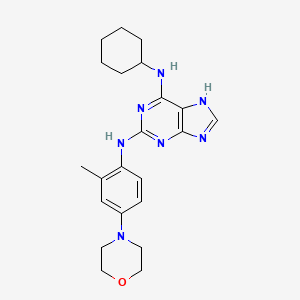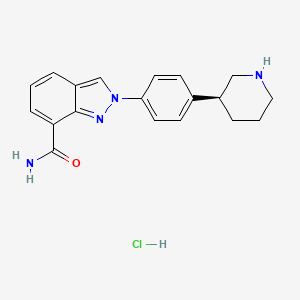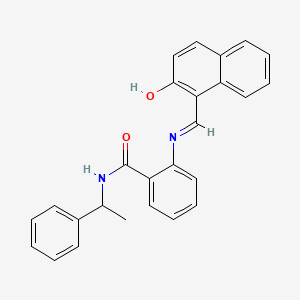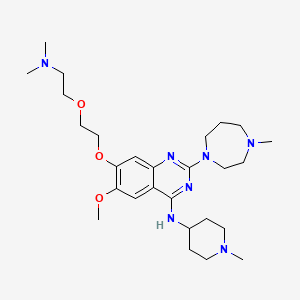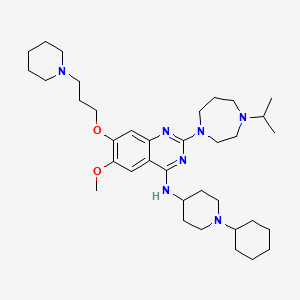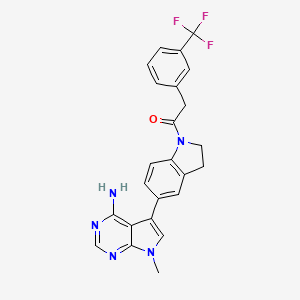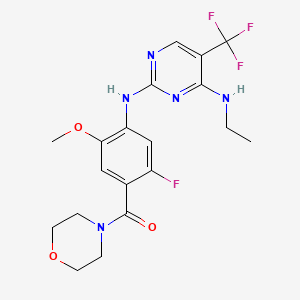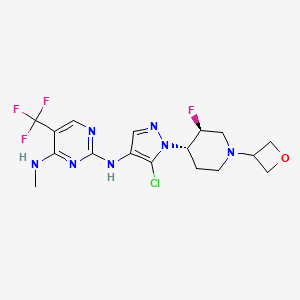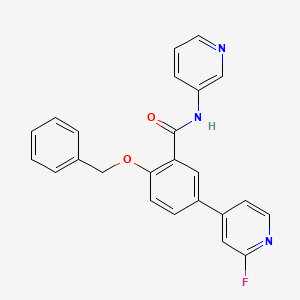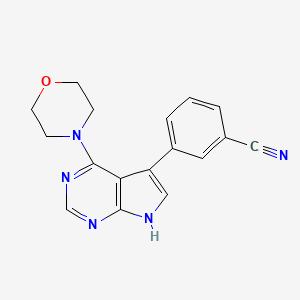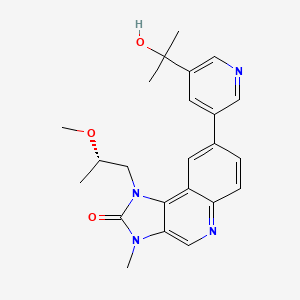
Samotolisib
Overview
Description
LY-3023414 is a novel, orally bioavailable inhibitor designed to target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, survival, and metabolism, and are often dysregulated in various cancers .
Mechanism of Action
Mode of Action
Samotolisib inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner . This inhibition may suppress the PI3K/mTOR signaling pathway in tumor cells overexpressing PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion . Therefore, this compound may be more potent than an agent that inhibits either PI3K or mTOR alone .
Biochemical Pathways
The PI3K/mTOR pathway is upregulated in a variety of tumor cells . Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and survival . Additionally, this compound may inhibit DNA-dependent protein kinase (DNA-PK), thereby inhibiting the ability of tumor cells to repair damaged DNA . DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks .
Pharmacokinetics
In a phase Ib/II study, this compound was administered orally twice daily . The mean exposure of this compound remained in the targeted range despite a 35% decrease when administered with enzalutamide . This suggests that this compound has good bioavailability and its pharmacokinetics may be influenced by co-administration with other drugs .
Result of Action
In preclinical models, this compound showed antitumor activity . It inhibited cell proliferation in triple-negative breast cancer (TNBC) lines and primary tumor growth in the MDA-MB-231 model . In a phase Ib study, some patients achieved partial response, indicating the potential efficacy of this compound in heavily pretreated patients .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain biomarkers, such as PTEN intact and no androgen receptor splice variant 7, may enrich the efficacy of this compound . Furthermore, the action of this compound may be affected by the presence of other drugs, as seen in the decrease in this compound exposure when co-administered with enzalutamide .
Biochemical Analysis
Biochemical Properties
Samotolisib plays a significant role in biochemical reactions by inhibiting both PI3K and mTOR in an ATP-competitive manner . This inhibition may potentially suppress the PI3K/mTOR signaling pathway in tumor cells that overexpress PI3K and/or mTOR . The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, survival, motility, and resistance to chemotherapy and radiotherapy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation in cancer cell lines . It also impacts cell signaling pathways, particularly the PI3K/AKT signaling pathway, which is elevated in certain types of cancer
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of certain PI3K isoforms and mTOR in the PI3K/mTOR signaling pathway . This inhibition can suppress the signaling pathway in tumor cells that overexpress PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit cell proliferation in cancer cell lines and primary tumor growth in models over time
Metabolic Pathways
This compound is involved in the PI3K/mTOR signaling pathway . It interacts with certain class I PI3K isoforms and mTOR, potentially suppressing the signaling pathway in tumor cells that overexpress PI3K and/or mTOR
Transport and Distribution
It is known that this compound is orally bioavailable , but the specific details of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being studied.
Subcellular Localization
While it is known that this compound targets the PI3K/mTOR signaling pathway
Preparation Methods
The synthesis of LY-3023414 involves the creation of a complex fused imidazoquinolinone structure. The compound is highly soluble across a wide pH range, which is beneficial for its bioavailability . Specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
LY-3023414 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolic processing of the compound in the body.
Substitution Reactions: These are involved in the modification of the imidazoquinolinone structure to enhance its inhibitory activity.
Common Reagents and Conditions: The reactions typically involve standard organic solvents and catalysts under controlled temperature and pH conditions.
Major Products: The primary products of these reactions are the active metabolites that retain the inhibitory activity against PI3K and mTOR
Scientific Research Applications
LY-3023414 has been extensively studied for its potential in treating various cancers. Its applications include:
Chemistry: Used as a tool compound to study the PI3K/mTOR pathway.
Biology: Helps in understanding the role of PI3K/mTOR in cell growth and survival.
Medicine: Currently being evaluated in phase I and II clinical trials for its efficacy in treating solid tumors and other malignancies
Industry: Potential use in developing targeted cancer therapies.
Comparison with Similar Compounds
LY-3023414 is unique due to its dual inhibition of PI3K and mTOR, which are both critical for cancer cell survival. Similar compounds include:
BEZ235: Another dual PI3K/mTOR inhibitor but with different pharmacokinetic properties.
GDC-0980: Also targets PI3K and mTOR but has a different chemical structure.
BKM120: Primarily a PI3K inhibitor with some activity against mTOR
LY-3023414 stands out due to its high solubility and bioavailability, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFLVVUVBJNGT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386874-06-1 | |
| Record name | Samotolisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3023414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMOTOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


